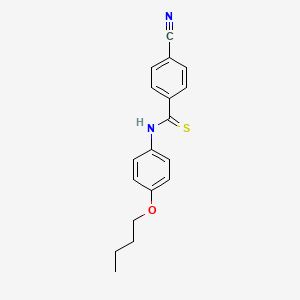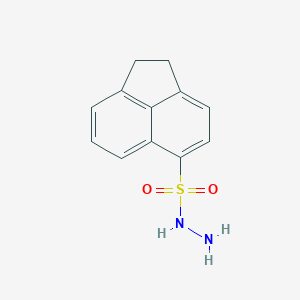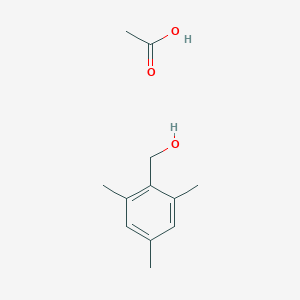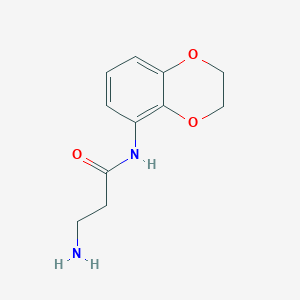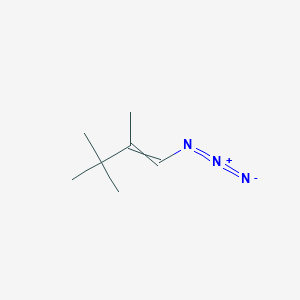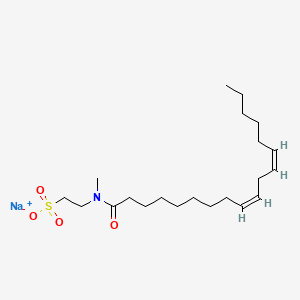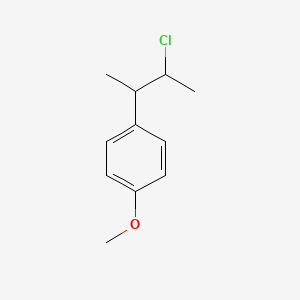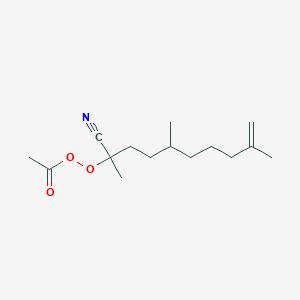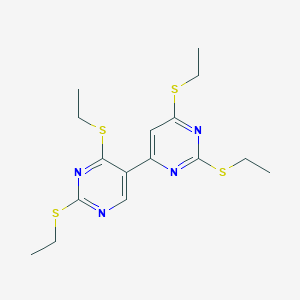
2,3-Diaminonaphthalene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diaminonaphthalene-1-sulfonic acid is an organic compound derived from naphthalene, characterized by the presence of two amino groups and one sulfonic acid group. This compound is a colorless solid and is primarily used as a precursor in the synthesis of dyes and other chemical intermediates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diaminonaphthalene-1-sulfonic acid typically involves the reduction of nitronaphthalene derivatives followed by amination of the resulting hydroxynaphthalene derivatives . One common method involves dissolving 2-aminonaphthalene-1-sulfonic acid in a sodium hydroxide solution and mixing it with a salicylaldehyde solution. The mixture is then heated and stirred for several hours .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction parameters to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diaminonaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, such as naphthoquinones, aminonaphthalenes, and substituted naphthalenes .
Applications De Recherche Scientifique
2,3-Diaminonaphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and other organic compounds.
Biology: The compound is employed in the detection of nitrite and nitrate through fluorometric assays.
Medicine: It is used in the development of diagnostic assays and as a reagent in various biochemical tests.
Industry: The compound is utilized in the production of dyes and pigments for various industrial applications.
Mécanisme D'action
The mechanism of action of 2,3-Diaminonaphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. For example, in fluorometric assays, the compound reacts with nitrite to form fluorescent 1H-naphthotriazol, which can be detected and measured . The compound’s ability to form stable complexes with various analytes makes it useful in a range of analytical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,3-Diaminonaphthalene-1-sulfonic acid include:
- 1,5-Diaminonaphthalene
- 1,8-Diaminonaphthalene
- 1,2-Diaminonaphthalene
- 8-Aminonaphthalene-1-sulfonic acid
- 5,8-Diaminonaphthalene-1-sulfonic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of amino and sulfonic acid groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain dyes and in specific analytical applications .
Propriétés
Numéro CAS |
63285-24-5 |
|---|---|
Formule moléculaire |
C10H10N2O3S |
Poids moléculaire |
238.27 g/mol |
Nom IUPAC |
2,3-diaminonaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H10N2O3S/c11-8-5-6-3-1-2-4-7(6)10(9(8)12)16(13,14)15/h1-5H,11-12H2,(H,13,14,15) |
Clé InChI |
UQTAYOYMDOKOKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2S(=O)(=O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


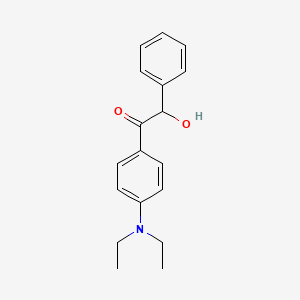
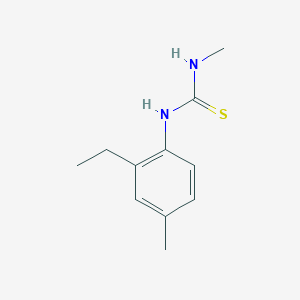
![2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]-](/img/structure/B14513282.png)
